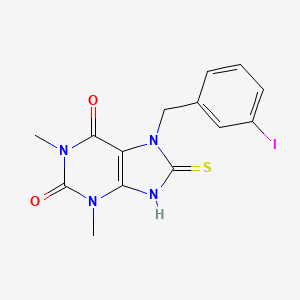![molecular formula C17H18N2O3S B13378496 N-[(2-ethoxyphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B13378496.png)
N-[(2-ethoxyphenyl)carbamothioyl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-N’-(4-methoxybenzoyl)thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring and a methoxybenzoyl group attached to the thiourea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-N’-(4-methoxybenzoyl)thiourea typically involves the reaction of 2-ethoxyaniline with 4-methoxybenzoyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-ethoxyphenyl)-N’-(4-methoxybenzoyl)thiourea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-ethoxyphenyl)-N’-(4-methoxybenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-N’-(4-methoxybenzoyl)thiourea has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Material Science: It is investigated for its potential use in the development of novel materials with unique properties.
Propriétés
Formule moléculaire |
C17H18N2O3S |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
N-[(2-ethoxyphenyl)carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C17H18N2O3S/c1-3-22-15-7-5-4-6-14(15)18-17(23)19-16(20)12-8-10-13(21-2)11-9-12/h4-11H,3H2,1-2H3,(H2,18,19,20,23) |
Clé InChI |
HJCDFHHBWCZFNM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-2-(2,4-dimethylanilino)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378415.png)
![N-{4-[3-acetyl-5-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-1-(4-chlorophenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}propanamide](/img/structure/B13378422.png)
![N-(1-adamantyl)-4-{[(4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-1,6-dihydro-5(2H)-pyrimidinylidene)methyl]amino}benzamide](/img/structure/B13378430.png)


![ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378460.png)
![4-Chloro-2-[(4-ethyl-1-piperazinyl)sulfonyl]-5-methylphenyl propyl ether](/img/structure/B13378467.png)
![methyl 2-[4-[(E)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B13378469.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378482.png)
![4-[2-(1-acetyl-2-oxopropylidene)hydrazino]-N,N-diethylbenzenesulfonamide](/img/structure/B13378488.png)

![2-[[(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-6-[2-hydroxyethyl(methyl)amino]benzo[de]isoquinoline-1,3-dione](/img/structure/B13378514.png)
![ethyl 2-[2-iodo-6-methoxy-4-[(E)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B13378521.png)
![2-Methyl-2-{[(3-methylthiophen-2-YL)methyl]amino}propan-1-OL](/img/structure/B13378524.png)
